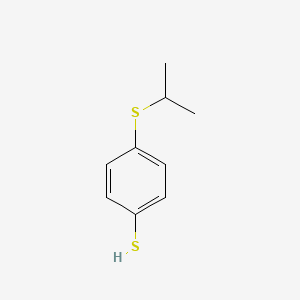

4-Isopropylsulfanyl-benzenethiol

Description

Structure

3D Structure

Properties

CAS No. |

76227-90-2 |

|---|---|

Molecular Formula |

C9H12S2 |

Molecular Weight |

184.3 g/mol |

IUPAC Name |

4-propan-2-ylsulfanylbenzenethiol |

InChI |

InChI=1S/C9H12S2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |

InChI Key |

ZHOVOMHTXPBPFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isopropylsulfanyl Benzenethiol

Established Synthetic Routes for Substituted Benzenethiols

Traditional methods for the synthesis of benzenethiols, which can be adapted for the preparation of 4-isopropylsulfanyl-benzenethiol, often involve multi-step sequences starting from readily available aromatic precursors. These routes include nucleophilic aromatic substitution, reduction of sulfonyl chlorides, and diazotization-based methodologies.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of a precursor to this compound, this approach would typically involve the reaction of an aryl halide activated by electron-withdrawing groups with an isopropyl thiolate.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of strong electron-withdrawing groups, such as a nitro group, in the ortho or para position to the leaving group is crucial for stabilizing this intermediate and thus facilitating the reaction. pressbooks.publibretexts.org

A plausible route would start with a 4-halo-nitrobenzene, for instance, 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. The reaction with sodium isopropanethiolate would yield 4-(isopropylthio)nitrobenzene. Subsequent reduction of the nitro group to an amine, followed by diazotization and introduction of the thiol group (as discussed in section 2.1.3), would lead to the final product. The reactivity of the aryl halide in SNAr reactions generally follows the trend F > Cl > Br > I. orgsyn.org

Table 1: General Conditions for Nucleophilic Aromatic Substitution with Thiols

| Parameter | Condition | Reference |

| Substrate | Aryl halide with electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group. | pressbooks.publibretexts.org |

| Nucleophile | Thiol or thiolate salt (e.g., sodium isopropanethiolate). | nih.gov |

| Solvent | Polar aprotic solvents like DMAc, DMF, or DMSO. wikipedia.orgorganic-chemistry.org | wikipedia.orgorganic-chemistry.org |

| Base | If starting with a thiol, a base such as K₂CO₃ or NaH is required. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Temperature | Room temperature to 100 °C, depending on the reactivity of the substrate. nih.gov | nih.gov |

Reduction of Sulfonyl Chlorides

The reduction of benzenesulfonyl chlorides is a widely used and effective method for the preparation of the corresponding benzenethiols. google.com This method offers a direct route to the thiol functionality. For the synthesis of this compound, the key intermediate would be 4-(isopropylthio)benzenesulfonyl chloride.

This intermediate can be prepared by the chlorosulfonation of isopropyl phenyl sulfide (B99878). The parent compound, 4-isopropylbenzenesulfonyl chloride, is synthesized from cumene (B47948) (isopropylbenzene) through chlorosulfonation. chemicalbook.com A patent describes a one-step process where cumene reacts with chlorosulfonic acid in the presence of an inorganic salt like magnesium sulfate (B86663) to yield 4-isopropylbenzenesulfonyl chloride with high purity (96.2% yield in one example). google.com

Once the 4-(isopropylthio)benzenesulfonyl chloride is obtained, it can be reduced to this compound using various reducing agents. A common and effective method involves the use of zinc dust and a mineral acid, such as sulfuric or hydrochloric acid, typically at low temperatures to avoid side reactions. google.comillinois.eduresearchgate.net Another approach involves reduction with trichlorosilane (B8805176) and a trialkylamine. chemicalbook.com

Table 2: Reducing Agents for Conversion of Aryl Sulfonyl Chlorides to Thiols

| Reducing System | Reaction Conditions | Reference |

| Zinc dust / Sulfuric acid | Aqueous medium, low temperature (e.g., -5 to 0 °C initially). google.comillinois.edu | google.comillinois.edu |

| Zinc / Hydrochloric acid | Economically preferable, can be performed at room temperature to 80 °C. chemicalbook.com | chemicalbook.com |

| Trichlorosilane / Trialkylamine | Aromatic hydrocarbon solvent (e.g., toluene), 0 to 80 °C. chemicalbook.com | chemicalbook.com |

| Phosphorus / Hydroiodic acid | A classic, but less common method. chemicalbook.com | chemicalbook.com |

Diazotization-based Methodologies

Diazotization of aromatic amines provides another versatile pathway to benzenethiols. chemicalbook.com This process involves the conversion of a primary aromatic amine into a diazonium salt, which is then transformed into the desired thiol. organic-chemistry.org The starting material for the synthesis of this compound via this route would be 4-(isopropylthio)aniline. This aniline (B41778) derivative can be synthesized by methods such as the reduction of 4-(isopropylthio)nitrobenzene, which, as mentioned earlier, can be prepared via nucleophilic aromatic substitution.

The diazotization is typically carried out by treating the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.orgmdpi.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent step.

To convert the diazonium salt to a thiol, it is often reacted with a sulfur-containing nucleophile. A common method is the Leuckart thiophenol reaction, which involves treatment with potassium ethyl xanthate followed by hydrolysis. chemrxiv.org A more modern approach involves the simultaneous diazotization of the aniline and nucleophilic displacement with an alkanethiol. google.com

Table 3: Key Steps in Diazotization-Based Thiol Synthesis

| Step | Reagents and Conditions | Reference |

| Diazotization | Primary aromatic amine, NaNO₂, strong acid (HCl, H₂SO₄), 0-5 °C. | organic-chemistry.orgmdpi.com |

| Thiol Formation (Xanthate route) | Potassium ethyl xanthate, followed by alkaline hydrolysis. | chemrxiv.org |

| Thiol Formation (Simultaneous) | Simultaneous addition of NaNO₂ and the corresponding thiol to the aniline in an acidic solution. | google.com |

Advanced Carbon-Sulfur Bond Formation Strategies

More recent synthetic strategies offer greater efficiency and functional group tolerance for the formation of carbon-sulfur bonds. These include metal-catalyzed cross-coupling reactions and electrochemical methods, which can be envisioned for the synthesis of this compound and its precursors.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-S bonds. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl thioethers from aryl halides and thiols. wikipedia.org This reaction traditionally required harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing ligands such as diamines or L-proline. organic-chemistry.orgresearchgate.net

For the synthesis of a precursor to the target molecule, an Ullmann-type reaction could be employed to couple an isopropyl thiol with a dihalo-benzene, such as 1-bromo-4-iodobenzene, to selectively form 4-bromophenyl isopropyl sulfide. The remaining halogen could then be converted to the thiol group. Copper(I) iodide (CuI) is a commonly used catalyst for these transformations. researchgate.netnih.gov Palladium-catalyzed reactions also represent a major class of C-S cross-coupling methods. orgsyn.org

Table 4: General Parameters for Ullmann-Type C-S Coupling

| Component | Description | Reference |

| Catalyst | Typically a copper(I) salt, such as CuI. | organic-chemistry.orgnih.gov |

| Ligand | Often used to improve catalyst performance, e.g., L-proline, N-methylglycine, diamines. | organic-chemistry.orgresearchgate.net |

| Substrates | Aryl halide (iodides and bromides are more reactive) and a thiol. | wikipedia.org |

| Base | An inorganic base like K₂CO₃ or Cs₂CO₃ is commonly used. | arkat-usa.org |

| Solvent | Polar aprotic solvents such as DMF, DMSO, or NMP are typical, though non-polar solvents like toluene (B28343) have also been used. wikipedia.orgarkat-usa.org | wikipedia.orgarkat-usa.org |

| Temperature | Varies widely from 40 °C to over 200 °C depending on the system. wikipedia.orgresearchgate.net | wikipedia.orgresearchgate.net |

Electrochemical Synthesis Pathways

Electrochemical methods offer a green and efficient alternative for organic synthesis, as they can often be performed under mild conditions without the need for chemical oxidants or reductants. nih.gov The electrochemical reduction of sulfonyl chlorides to the corresponding thiols or disulfides has been investigated. For instance, the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been shown to proceed via a dissociative electron transfer mechanism, where the S-Cl bond is cleaved. pressbooks.pubresearchgate.net This suggests that 4-(isopropylthio)benzenesulfonyl chloride could potentially be reduced electrochemically to the desired thiol.

Furthermore, electrochemical methods can be used to generate radical intermediates that facilitate C-S bond formation. Anodic oxidation can be employed to generate thiyl radicals from thiols, which can then react with other species. While direct electrochemical synthesis of this compound is not explicitly documented, the principles of electro-organic synthesis provide a framework for developing novel, sustainable routes to this and related compounds. nih.gov

Isopropylsulfanyl Group Incorporation Strategies

The strategic incorporation of the isopropylsulfanyl moiety is a critical step in the synthesis of this compound. This can be achieved through different chemical reactions, each with its own set of precursors and conditions.

Alkylation of Thiol Precursors

A common and effective method for the formation of thioethers is the S-alkylation of thiols. In the context of synthesizing this compound, this strategy would typically involve the reaction of a suitable dithiol or a protected monothiol precursor with an isopropylating agent.

One potential precursor for this method is 1,4-benzenedithiol (B1229340). The selective mono-alkylation of this dithiol is crucial to avoid the formation of the di-substituted byproduct. The reaction proceeds by deprotonating one of the thiol groups with a base to form a more nucleophilic thiolate, which then attacks the electrophilic isopropyl source.

| Reactants | Reagents | Reaction Conditions | Product | Yield | Reference |

| 1,4-Benzenedithiol | Isopropyl bromide, Base (e.g., Sodium Hydroxide) | Solvent (e.g., Ethanol), Room Temperature | This compound | Not specified | Theoretical |

This table represents a theoretical reaction based on general principles of thiol alkylation, as specific literature data for this exact reaction was not found.

Another approach within this strategy involves starting with a precursor where one thiol group is protected. For instance, a monoprotected 1,4-benzenedithiol could be alkylated at the free thiol position with an isopropylating agent. Subsequent deprotection of the second thiol group would then yield the desired this compound. This multi-step process can offer better control over the selectivity of the alkylation.

Coupling with Isopropyl-Containing Reagents

An alternative synthetic route involves the formation of the carbon-sulfur bond through a coupling reaction, where one of the reactants already contains the isopropyl group. This strategy often starts with a di-substituted benzene (B151609) derivative.

For example, a plausible synthesis could involve the reaction of a 4-halo-thiophenol derivative, such as 4-chlorothiophenol, with an isopropyl-containing nucleophile. However, a more common approach in modern organic synthesis is the use of palladium- or copper-catalyzed cross-coupling reactions.

A potential, though not explicitly documented, pathway could involve the coupling of a 1,4-dihalobenzene with an isopropylthiolate salt. For instance, reacting 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene (B42075) with sodium isopropanethiolate in the presence of a suitable catalyst could potentially lead to the formation of 1-halo-4-(isopropylsulfanyl)benzene. The remaining halogen would then need to be converted into a thiol group, for example, through reaction with a sulfur source like sodium hydrosulfide.

A related, documented synthesis involves the preparation of 4-isopropylbenzene thiophenol from 4-isopropyl benzene sulphonamide. In a specific example, 4-isopropyl benzene sulphonamide was heated with potassium formate (B1220265) at 200°C for 5 hours. Following the reaction, the mixture was cooled and acidified with dilute hydrochloric acid to a pH of 2. Subsequent rectification yielded 4-isopropylbenzene thiophenol. google.com This precursor could then theoretically be subjected to a second sulfur functionalization at the para position to yield the target compound, though this subsequent step is not detailed in the available literature.

| Reactant | Reagents | Reaction Conditions | Product | Yield | Reference |

| 4-isopropyl benzene sulphonamide (10.0g) | Potassium formate (21.0g) | 200°C, 5 hours; then 10% HCl to pH 2 | 4-isopropylbenzene thiophenol (4.6g) | 59.3% | google.com |

This table details the synthesis of a potential precursor to the target molecule.

Chemical Reactivity and Reaction Mechanisms

Thiol-Ene Reactions and Hydrothiolation Processes

The thiol-ene reaction, a hydrothiolation process, involves the addition of a thiol (R-SH) across a double bond (ene) to form a thioether. wikipedia.org This reaction is renowned for its efficiency, high yields, and stereoselectivity, earning it a place in the realm of "click chemistry". wikipedia.org The addition can proceed through different mechanisms, primarily radical-mediated or acid-catalyzed pathways, leading to different regioisomers.

Radical-Mediated Thiol-Ene Additions

The radical-mediated thiol-ene reaction is a powerful method for carbon-sulfur bond formation, typically initiated by light, heat, or a radical initiator. wikipedia.org The process begins with the abstraction of a hydrogen atom from the thiol group of 4-isopropylsulfanyl-benzenethiol to form a thiyl radical. This highly reactive species then adds to an alkene at the less substituted carbon, leading to the formation of a more stable carbon-centered radical. wikipedia.org This regioselectivity results in an anti-Markovnikov addition product. wikipedia.org The reaction cycle continues with a chain-transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating the thiyl radical. wikipedia.org

The general mechanism is as follows:

Initiation: A radical initiator generates a thiyl radical from this compound.

Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, creating a carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen from another molecule of this compound, forming the product and a new thiyl radical. wikipedia.org

This reaction is particularly useful in photopolymerization and surface patterning. wikipedia.org The presence of the electron-donating isopropylsulfanyl group in this compound can influence the stability and reactivity of the intermediate thiyl radical.

Table 1: Overview of Radical-Mediated Thiol-Ene Reactions

| Feature | Description |

|---|---|

| Reactants | Thiol (e.g., this compound), Alkene (ene) |

| Initiators | Light (Photoinitiators), Heat (Thermal Initiators), Radical Initiators (e.g., AIBN) wikipedia.org |

| Mechanism | Free-radical chain reaction wikipedia.org |

| Regioselectivity | Anti-Markovnikov addition wikipedia.org |

| Key Intermediates | Thiyl radical, Carbon-centered radical wikipedia.org |

| Advantages | High efficiency, mild conditions, tolerance to various functional groups wikipedia.org |

Acid-Catalyzed Thiol-Ene Reactions

In contrast to the radical pathway, acid-catalyzed thiol-ene (ACT) reactions proceed via a cationic mechanism. nih.gov This reaction is initiated by the protonation of the alkene by an acid catalyst, which generates a carbocation intermediate. nih.gov The thiol group of this compound then acts as a nucleophile, attacking the carbocation. This pathway typically follows Markovnikov's rule, where the sulfur atom adds to the more substituted carbon of the double bond, as this leads to the formation of the more stable carbocation. rsc.org

The ACT reaction is a distinct process from the radical-mediated thiol-ene and the base-catalyzed thiol-Michael reactions, often resulting in the formation of S,X-acetal conjugates rather than simple thioethers. nih.govsemanticscholar.org This method expands the utility of thiol-ene chemistry for creating unique material properties. rsc.orgsemanticscholar.org

Table 2: Characteristics of Acid-Catalyzed Thiol-Ene Reactions

| Feature | Description |

|---|---|

| Reactants | Thiol (e.g., this compound), Alkene (typically electron-rich) |

| Catalysts | Brønsted or Lewis acids nih.govrsc.org |

| Mechanism | Cationic, involving a carbocation intermediate nih.gov |

| Regioselectivity | Markovnikov addition rsc.org |

| Products | Thioethers or S,X-acetals nih.gov |

| Applications | Polymer synthesis, material science rsc.orgsemanticscholar.org |

Mechanistic Pathways and Stereoselectivity

The mechanistic pathway of the thiol-ene reaction dictates the stereochemical outcome. In radical-mediated additions, the reversibility of the initial thiyl radical addition allows for the possibility of cis-trans isomerization of the alkene. wikipedia.org The final stereochemistry is often determined by the thermodynamic stability of the intermediates. wikipedia.org Studies on other systems have shown that the reaction can achieve high stereoselectivity, sometimes leading exclusively to 1,2-cis thioglycosides in reactions with specific sugar-derived alkenes. openstax.org While specific studies on this compound are not prevalent, the general principles suggest that reaction conditions and substrate structure would be key in controlling the stereoselectivity.

For acid-catalyzed reactions, the stereochemistry is determined during the nucleophilic attack of the thiol on the carbocation intermediate. The planarity of the carbocation can allow for attack from either face, potentially leading to a mixture of stereoisomers unless steric hindrance or chiral catalysts are employed to direct the approach of the nucleophile.

Nucleophilic Reactivity of the Thiol Group

The sulfur atom of the thiol group in this compound is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻). chemistrysteps.com Thiols are generally more acidic than their alcohol counterparts, meaning they can be more readily converted to the more nucleophilic thiolate anion. openstax.org This enhanced nucleophilicity allows the thiol group to participate in a range of reactions, including Michael-type additions and reactions with various electrophilic centers. chemistrysteps.com

Michael-Type Additions to Unsaturated Systems

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). researchgate.netrsc.org The thiol group of this compound, particularly as its thiolate, is an excellent nucleophile for this transformation. researchgate.net The reaction is typically catalyzed by a base, which deprotonates the thiol to form the thiolate.

The mechanism proceeds in three key steps:

Deprotonation: A base removes the acidic proton from the thiol group of this compound, forming the corresponding thiolate.

Conjugate Addition: The nucleophilic thiolate attacks the β-carbon of the α,β-unsaturated system. rsc.org

Protonation: The resulting enolate is protonated to yield the final 1,4-adduct. rsc.org

These reactions are generally very fast and clean. researchgate.net The electron-donating nature of the para-isopropylsulfanyl group on the benzene (B151609) ring would be expected to increase the nucleophilicity of the thiolate, potentially accelerating the rate of the Michael addition compared to unsubstituted thiophenol.

Table 3: Michael-Type Addition of Thiols

| Feature | Description |

|---|---|

| Nucleophile | Thiolate (from this compound) |

| Electrophile (Michael Acceptor) | α,β-Unsaturated ketones, esters, nitriles, etc. researchgate.netrsc.org |

| Catalyst | Base (e.g., triethylamine, sodium hydroxide) researchgate.net |

| Mechanism | Nucleophilic conjugate addition rsc.org |

| Key Steps | Deprotonation, 1,4-addition, Protonation rsc.org |

| Characteristics | High yields, mild conditions, broad substrate scope researchgate.net |

Reactions with Electrophilic Centers

The nucleophilic sulfur of this compound can react with a wide array of electrophilic centers. According to the Hard and Soft, Acids and Bases (HSAB) theory, the thiolate anion is considered a soft nucleophile. nih.gov This means it reacts preferentially and rapidly with soft electrophiles. nih.gov

Common reactions include S-alkylation, where the thiol or thiolate reacts with alkyl halides in an Sₙ2 reaction to form sulfides. openstax.orglibretexts.org The thiolate is a superior nucleophile for this purpose compared to its oxygen analog, the alkoxide, and can react with primary and secondary alkyl halides with minimal competing elimination reactions. chemistrysteps.com

Other electrophiles that readily react with thiols include:

Epoxides: Thiols can open epoxide rings via nucleophilic attack.

Acyl Halides and Anhydrides: Thiols react to form thioesters.

Disulfide Formation: Thiols can be oxidized to form disulfides (R-S-S-R). This is a reversible process, with the disulfide being reducible back to the thiol. openstax.org

The reactivity of the thiol group in this compound with various electrophiles makes it a versatile building block in organic synthesis. The electronic properties imparted by the isopropylsulfanyl group can modulate this reactivity, a factor that can be exploited for targeted molecular design.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. wikipedia.orgmsu.edu The rate and regioselectivity of these substitutions are profoundly influenced by the electronic effects of the existing thiol and isopropylsulfanyl substituents.

Both the thiol (-SH) and the isopropylsulfanyl (-SPr-i) groups are classified as ortho-, para-directing groups. This is due to the ability of the sulfur atom in each group to donate a lone pair of electrons into the benzene ring through resonance, which stabilizes the cationic intermediate (the arenium ion or σ-complex) formed during the attack of an electrophile at the ortho and para positions. wikipedia.orgmsu.edulibretexts.org The isopropylsulfanyl group, being an alkylthio group, is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene itself. wikipedia.org The thiol group's effect is more complex; while it is also an ortho-, para-director, its activating strength can be influenced by the reaction conditions.

Given the presence of two ortho-, para-directing groups, the precise location of substitution on the benzene ring of this compound will depend on the relative directing strengths of the -SH and -SPr-i groups, as well as steric hindrance. Typically, the position of the incoming electrophile is a result of a combination of these factors, and a mixture of products can be expected.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro (-NO2) group onto the ring. wikipedia.org Halogenation with reagents like bromine (Br2) in the presence of a Lewis acid catalyst would result in the substitution of a hydrogen atom with a bromine atom.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-isopropylsulfanyl-benzenethiol and/or 3-Nitro-4-isopropylsulfanyl-benzenethiol |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-isopropylsulfanyl-benzenethiol and/or 3-Bromo-4-isopropylsulfanyl-benzenethiol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-4-isopropylsulfanyl-benzenethiol and/or 3-Acyl-4-isopropylsulfanyl-benzenethiol |

Oxidation Chemistry of the Sulfur Moieties

The sulfur atoms in this compound are susceptible to oxidation, leading to a variety of products depending on the oxidant and reaction conditions. The thiol group (-SH) and the sulfide (B99878) group (-SPr-i) exhibit different reactivities towards oxidation.

The thiol group can be oxidized to form a disulfide, sulfenic acid, sulfinic acid, or sulfonic acid. youtube.comyoutube.comyoutube.com Mild oxidizing agents, such as iodine (I₂) or air, often lead to the formation of the corresponding disulfide, linking two molecules of the thiol. Stronger oxidizing agents, like hydrogen peroxide (H₂O₂) or potassium permanganate (B83412) (KMnO₄), can further oxidize the sulfur to higher oxidation states.

The sulfide moiety can be sequentially oxidized to a sulfoxide (B87167) and then to a sulfone. youtube.com This process is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), or sodium periodate. The selective oxidation to the sulfoxide requires careful control of the reaction conditions to prevent over-oxidation to the sulfone.

The presence of two oxidizable sulfur atoms in this compound allows for the formation of a range of oxidation products. The relative reactivity of the thiol and sulfide groups towards a particular oxidant will determine the initial site of oxidation.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Potential Product(s) |

| Mild (e.g., I₂, air) | Bis(4-isopropylsulfanylphenyl) disulfide |

| Controlled (e.g., H₂O₂, m-CPBA) | 4-(Isopropanesulfinyl)benzenethiol, 4-(Isopropanesulfonyl)benzenethiol |

| Strong (e.g., excess H₂O₂, KMnO₄) | 4-(Isopropanesulfonyl)benzenesulfonic acid |

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on the reactions of this compound are not extensively reported in the literature. However, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry and studies on analogous compounds.

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edulibretexts.org First, the π electrons of the benzene ring attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. msu.edu The positive charge in this intermediate is delocalized across the ring, with significant contributions from the positions ortho and para to the electron-donating substituents. In the second step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

The oxidation of the sulfide to a sulfoxide is believed to proceed via a nucleophilic attack of the sulfur atom on the oxidant. For instance, with a peroxy acid, the sulfur atom attacks the electrophilic oxygen of the peroxy group, leading to the formation of the sulfoxide and the corresponding carboxylic acid. The subsequent oxidation of the sulfoxide to a sulfone follows a similar mechanistic pathway.

The mechanism of thiol oxidation can vary depending on the oxidant. For disulfide formation under mild conditions, the reaction may proceed through a thiyl radical intermediate. With stronger oxidants, the mechanism likely involves the direct transfer of oxygen atoms to the sulfur.

Further experimental and computational studies are necessary to fully elucidate the specific reaction pathways and transition states involved in the chemical transformations of this compound.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in 4-Isopropylsulfanyl-benzenethiol by probing their distinct vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the compound, with specific peaks corresponding to different functional groups. For this compound, the FTIR spectrum reveals key absorptions that confirm its structural features. The presence of the thiol group (-SH) is typically characterized by a weak absorption band in the region of 2550-2600 cm⁻¹. The aromatic benzene (B151609) ring gives rise to several characteristic peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The isopropyl group exhibits characteristic C-H bending vibrations around 1365-1385 cm⁻¹ (often a doublet) and C-H stretching vibrations in the 2850-2970 cm⁻¹ region. The C-S stretching vibrations for both the thiol and the sulfide (B99878) can be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3000-3100 | C-H Stretch | Aromatic |

| 2870-2960 | C-H Stretch | Isopropyl |

| 2550-2600 | S-H Stretch | Thiol |

| 1580-1600 | C=C Stretch | Aromatic Ring |

| 1470-1490 | C=C Stretch | Aromatic Ring |

| 1365-1385 | C-H Bend | Isopropyl |

Raman spectroscopy provides complementary information to FTIR by detecting inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy is effective in identifying the sulfur-containing functional groups and the aromatic ring. The S-H stretching vibration, while weak in FTIR, can sometimes be more readily observed in Raman spectra. The C-S stretching vibrations of the thioether and thiol groups also give rise to distinct Raman signals. Aromatic ring vibrations, such as the ring breathing mode around 1000 cm⁻¹, are typically strong and characteristic.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can dramatically enhance the signal of molecules adsorbed onto a nanostructured metal surface, often silver or gold. acs.org This technique is particularly valuable for studying thiols, as the sulfur atom has a strong affinity for these metal surfaces, leading to significant signal amplification. acs.org For this compound, SERS can provide detailed information about the orientation of the molecule on the surface and can be used for trace-level detection. acs.orgnih.gov The enhancement effect is most pronounced for vibrational modes close to the metal surface, providing insights into the molecule-substrate interaction.

Table 2: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Assignment |

|---|---|

| ~2570 | S-H Stretch |

| ~1590 | Aromatic C=C Stretch |

| ~1090 | Aromatic Ring Breathing/C-S Stretch |

| ~1000 | Aromatic Ring Breathing |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the aromatic protons typically appear as a set of doublets in the downfield region (around 7.0-7.5 ppm) due to the para-substitution pattern. The methine proton of the isopropyl group appears as a septet further upfield, and the methyl protons of the isopropyl group give a characteristic doublet. The thiol proton often presents as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | Doublet | 2H | Aromatic Protons (ortho to -S-isopropyl) |

| ~7.20 | Doublet | 2H | Aromatic Protons (ortho to -SH) |

| ~3.40 | Singlet (broad) | 1H | Thiol Proton (-SH) |

| ~3.00 | Septet | 1H | Isopropyl Methine Proton (-CH) |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. In this compound, the aromatic carbons show signals in the range of 120-150 ppm. The carbon attached to the sulfur of the thioether group and the carbon attached to the thiol group will have distinct chemical shifts. The methine and methyl carbons of the isopropyl group will appear in the aliphatic region (upfield).

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~145 | Quaternary | Aromatic Carbon (C-S-isopropyl) |

| ~135 | CH | Aromatic Carbons |

| ~128 | CH | Aromatic Carbons |

| ~127 | Quaternary | Aromatic Carbon (C-SH) |

| ~39 | CH | Isopropyl Methine Carbon |

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques are employed. These experiments provide correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning carbon signals based on their attached, and usually already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, it would show a correlation between the isopropyl methine proton and the aromatic carbon to which the thioether group is attached.

These advanced techniques, when used in combination, allow for a complete and confident determination of the chemical structure of this compound.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For aromatic compounds such as this compound, the primary electronic transitions are of the π → π* type, originating from the delocalized π-system of the benzene ring. hnue.edu.vn

The UV spectrum of benzene itself exhibits three main absorption bands: two intense primary bands around 184 nm and 202 nm, and a less intense, fine-structured secondary band around 255 nm. hnue.edu.vn The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands. Substituents with non-bonding electrons, such as the thiol (-SH) and the isopropylsulfanyl (-S-CH(CH₃)₂) groups in this compound, can extend the π-system through resonance. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. hnue.edu.vn

For this compound, the sulfur atoms with their lone pairs of electrons are expected to interact with the aromatic π-system. This would likely cause the characteristic benzene absorption bands to shift to longer wavelengths compared to unsubstituted benzene. hnue.edu.vnlibretexts.org The exact position of the absorption maxima would be influenced by the nature of the solvent and the electronic interplay between the two different sulfur-containing substituents. In addition to the π → π* transitions, the presence of sulfur atoms also introduces the possibility of n → π* transitions, which are typically of lower intensity. hnue.edu.vn Organic thiols and sulfides are known to absorb in the 200 to 220 nm range, which could overlap with the shifted primary band of the benzene ring. hnue.edu.vn

A hypothetical UV-Vis spectrum for this compound would be expected to show absorptions at wavelengths longer than those of benzene, likely in the 250-300 nm region for the secondary band, with the primary bands also shifted to higher wavelengths.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Expected Intensity | Notes |

|---|---|---|---|

| π → π* (Primary) | > 202 | High | Shifted to longer wavelengths compared to benzene due to sulfur substitution. |

| π → π* (Secondary) | > 255 | Low to Medium | Bathochromic shift expected due to resonance effects of the sulfur substituents. |

Following excitation, the molecule can return to its ground state via radiative pathways (fluorescence or phosphorescence) or non-radiative pathways (internal conversion or intersystem crossing). Aromatic compounds often exhibit fluorescence from the lowest excited singlet state (S₁). The presence of heavy atoms like sulfur can enhance the rate of intersystem crossing to the triplet state (T₁), a phenomenon known as the heavy-atom effect. This can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield.

Therefore, it is plausible that this compound would exhibit some fluorescence, though its efficiency might be quenched by the presence of the two sulfur atoms. The emission wavelength would be at a longer wavelength than the absorption maximum, a difference known as the Stokes shift. Any observed phosphorescence would occur at an even longer wavelength and have a much longer lifetime than fluorescence.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to understanding the behavior of 4-Isopropylsulfanyl-benzenethiol at a molecular level. These calculations can predict a wide range of properties, from molecular geometry to spectroscopic signatures.

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in optimizing the molecular structure of this compound and in probing its chemical reactivity.

By employing functionals like B3LYP with a suitable basis set such as cc-pVQZ, it is possible to determine the equilibrium geometry of the molecule, including key bond lengths and angles. nih.gov Furthermore, DFT allows for the calculation of various reactivity descriptors that shed light on the molecule's chemical behavior. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. researchgate.net

Key reactivity indices that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Studies on analogous compounds, such as allyl mercaptan and its derivatives, have demonstrated the utility of these descriptors in comparing the reactivity of different thiol-containing molecules. nih.gov For instance, the bond dissociation energy (BDE) of the S-H bond is a critical parameter for assessing the antioxidant potential of thiols. nih.gov

| Parameter | Predicted Value |

|---|---|

| Optimized Bond Length (C-S of thiol) | ~1.78 Å |

| Optimized Bond Length (S-H) | ~1.34 Å |

| Optimized Bond Angle (C-S-H) | ~96.5° |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential (IP) | 6.2 eV |

| Electron Affinity (EA) | 1.5 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.35 eV |

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to determining the electronic structure of this compound. sonar.chresearchgate.net Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally demanding than DFT, can offer higher accuracy for certain properties.

These methods are particularly valuable for obtaining precise descriptions of the electron correlation effects, which are important for understanding the molecule's stability and reactivity. researchgate.net Ab initio calculations can be used to generate highly accurate potential energy surfaces, which are essential for studying reaction dynamics and predicting spectroscopic constants. sonar.chresearchgate.net For organosulfur compounds, these methods have been successfully applied to determine stable conformations and electronic properties. sonar.chresearchgate.netdocumentsdelivered.com

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions. osti.govusu.edursc.org

By simulating this compound in a solvent box (e.g., water or an organic solvent), MD can reveal how the molecule interacts with its environment. osti.gov This is crucial for understanding its solubility, aggregation behavior, and how it might interact with biological membranes or surfaces. pnas.orgnih.govpnas.org Key insights from MD simulations include the analysis of radial distribution functions to understand solvation shells and the calculation of diffusion coefficients.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions involving this compound is a key area where theoretical studies can provide profound insights. By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy path from reactants to products, including the high-energy transition state that represents the reaction barrier. e3s-conferences.orgucsb.edu

Transition State Theory (TST) is a fundamental concept used to explain reaction rates. e3s-conferences.orgucsb.edu Computational methods like DFT can be used to locate the geometry of the transition state and calculate its energy. acs.orgnih.gov This information allows for the determination of the activation energy, which is a critical factor governing the reaction kinetics. For reactions such as the addition of the thiol group to an electrophile, theoretical studies can elucidate whether the reaction proceeds through a stepwise or concerted mechanism. acs.org Studies on the reactions of benzene (B151609) with radicals and the addition of thiols to maleimides have demonstrated the power of these computational approaches. usu.eduacs.org

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data or identifying unknown compounds. For this compound, the following spectroscopic properties can be predicted:

Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra. researchgate.netblogspot.comnih.govresearchgate.netmdpi.com By calculating the energies of electronic transitions from the ground state to excited states, TD-DFT can predict the absorption maxima (λ_max) and oscillator strengths, which correspond to the intensity of the absorption bands. nih.gov

| Spectroscopic Technique | Predicted Data | Assignment |

|---|---|---|

| IR | ~2550 cm⁻¹ | S-H stretch |

| ¹H NMR | ~3.4 ppm | S-H proton |

| ¹³C NMR | ~130 ppm | Carbon attached to thiol group |

| UV-Vis (TD-DFT) | ~250 nm | π → π* transition |

Applications in Materials Science and Catalysis

Catalytic Applications

Photocatalysis

The field of photocatalysis often utilizes semiconductor materials, and the surface modification of these materials with organic molecules can significantly enhance their activity. Sulfur-containing compounds, in particular, have been shown to influence the photocatalytic properties of materials like cadmium sulfide (B99878) (CdS). The introduction of organic sulfur sources can affect the crystallinity, morphology, and electronic properties of the photocatalyst, leading to improved performance in processes like hydrogen evolution and pollutant degradation. For instance, the hydrophobicity of the sulfur source can play a role in charge transfer processes at the catalyst's surface.

Furthermore, para-substituted thiophenol derivatives have been observed to undergo photooxidative coupling to form disulfides. This reactivity upon irradiation suggests that thiophenols could be employed as photoresponsive components in materials. However, without specific experimental data for 4-Isopropylsulfanyl-benzenethiol, its photocatalytic activity or its potential as a co-catalyst or surface modifier remains purely hypothetical.

Sensing Applications

The development of chemical sensors is another area where thiophenol derivatives have made a mark, primarily due to the reactive nature of the thiol group.

Chemical Sensing Platforms

Thiophenols are utilized in the design of various sensing platforms, including colorimetric and fluorescent probes. The principle often involves a specific chemical reaction between the thiol group and an analyte, leading to a detectable change in the optical properties of the sensor molecule. These sensors are designed to detect a range of species, from metal ions to reactive oxygen species.

Material Components for Sensor Development

Beyond their use as the primary sensing molecule, thiophenols and their derivatives can be incorporated as components in more complex sensor assemblies. Their ability to form self-assembled monolayers on metal surfaces, such as gold, makes them valuable for modifying electrodes and other transducer surfaces in electrochemical and optical sensors. The specific functionalities on the thiophenol, such as the isopropylsulfanyl group in the case of the target compound, could potentially modulate the selectivity and sensitivity of such sensors.

Advanced Derivatives and Their Synthesis

Sulfide (B99878) and Sulfoxide (B87167) Derivatives

The synthesis of sulfide and sulfoxide derivatives of 4-isopropylsulfanyl-benzenethiol involves the chemical modification of the thiol and thioether moieties.

Sulfide Derivatives: The formation of further sulfide linkages from this compound can be achieved through the reaction of its thiol group. A common method for the synthesis of unsymmetrical diaryl sulfides is the copper-catalyzed coupling of an aryl thiol with an aryl halide. For instance, reacting this compound with an appropriate aryl iodide in the presence of a copper catalyst, such as copper(I) iodide, and a base would be expected to yield the corresponding diaryl sulfide. mdpi.com Palladium-catalyzed C-S cross-coupling reactions, which have shown broad functional group tolerance, represent another powerful tool for this transformation. organic-chemistry.org

Alternatively, the reaction of the thiolate anion of this compound, generated by treatment with a base like sodium hydroxide, with an alkyl halide would produce an alkyl aryl sulfide. chemicalbook.com This straightforward S-alkylation is a fundamental reaction in organosulfur chemistry.

Sulfoxide Derivatives: The oxidation of the thioether group in this compound to a sulfoxide can be accomplished using a variety of oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide, often in the presence of a catalyst. mdpi.comjsynthchem.com The selectivity of this oxidation is crucial to avoid over-oxidation to the corresponding sulfone. nih.gov Metal-free protocols, such as photochemical aerobic oxidation, have also been developed for the selective oxidation of sulfides to sulfoxides. rsc.org The choice of reaction conditions, including the oxidant, catalyst, and solvent, plays a critical role in achieving high yields and selectivity. nih.govorganic-chemistry.org For example, the oxidation of thioanisole (B89551) to methyl phenyl sulfoxide is a well-established procedure that can be adapted for the synthesis of 4-isopropylsulfanyl-phenyl sulfoxide. wikipedia.org

Thioether-Containing Oligomers and Polymers

The bifunctional nature of this compound allows for its use as a monomer in the synthesis of thioether-containing oligomers and polymers. These materials are of interest for their potential optical and electronic properties.

The synthesis of poly(thioether)s can be achieved through various polymerization techniques. One approach involves the free-radical catalyzed addition of a dithiol to a diene or a compound with multiple olefinic sites. While this compound is not a dithiol, its thiol group can participate in such reactions with appropriate comonomers.

A more direct route to polymers would involve the oxidative polymerization of the thiol group to form disulfide linkages, followed by further reactions. Alternatively, poly(thioarylene)s can be synthesized through the coupling of dihaloaromatic compounds with dithiols. A hypothetical polymerization of a dihalo-derivative of this compound with a dithiol could lead to a polymer incorporating the isopropylsulfanyl moiety.

The synthesis of oligomeric polythiols containing thioether linkages has also been reported, often for applications in optical materials. These are typically prepared by reacting a compound with at least two thiol groups with a compound containing triple bond functionality in the presence of a radical initiator.

Substituted Aromatic Thiol Congeners

The synthesis of substituted aromatic thiol congeners of this compound involves the introduction of various functional groups onto the aromatic ring. These modifications can be used to fine-tune the electronic and steric properties of the molecule.

Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could potentially be employed. However, the presence of two sulfur substituents, which are activating and ortho-, para-directing, would likely lead to a mixture of products. The regioselectivity of these reactions would need to be carefully controlled.

A more controlled approach would involve the synthesis of the desired substituted thiophenol first, followed by the introduction of the isopropylsulfanyl group. For example, starting with a substituted p-thiocresol, the isopropylthio group could be introduced via a suitable reaction. thegoodscentscompany.comscbt.comnih.gov

The synthesis of aryl cyclopropyl (B3062369) sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid demonstrates a method for introducing specific alkyl groups onto the sulfur atom, which could be adapted for creating congeners. nih.gov

Cyclization Products Involving the Thiol Moiety

The thiol group of this compound can participate in various cyclization reactions to form heterocyclic compounds. These reactions are valuable for the synthesis of a wide range of biologically active molecules and functional materials.

One common reaction is the Hantzsch thiazole (B1198619) synthesis, where a thiourea (B124793) reacts with an α-haloketone. While not a direct cyclization of the starting thiol, its derivatives could be used in such multi-component reactions to build thiazole rings. bepls.com

Intramolecular cyclization reactions are another important route. For example, a derivative of this compound containing a suitable electrophilic center on a side chain could undergo intramolecular attack by the thiol group to form a sulfur-containing heterocycle. The regioselectivity of such cyclizations, for example, 5-exo versus 6-endo, is an important consideration and can be influenced by stereoelectronic effects and the stability of the resulting products. bohrium.com

Cascade reactions, such as an intramolecular Prins-type cyclization followed by a Friedel-Crafts alkylation, have been used to synthesize complex cyclic structures and could be conceptually applied to appropriately designed derivatives of this compound. beilstein-journals.org Furthermore, transition-metal-free base-catalyzed intramolecular cyclization of 2-ynylphenols to form benzo[b]furans highlights a strategy that could be adapted for sulfur analogues. rsc.org

Future Research Perspectives

Novel Synthetic Methodologies

Currently, established and optimized synthetic routes for 4-Isopropylsulfanyl-benzenethiol are not documented in detail. Future research should focus on developing efficient and scalable methods for its preparation. Exploration of various synthetic strategies, such as the functionalization of 1,4-benzenedithiol (B1229340) or the introduction of the isopropylsulfanyl group onto a benzenethiol (B1682325) precursor, could yield viable pathways. The development of catalytic methods, including transition-metal-catalyzed cross-coupling reactions, may offer elegant and atom-economical approaches to this molecule. A comparative study of different synthetic routes, evaluating factors like yield, purity, cost-effectiveness, and environmental impact, would be of significant value.

Exploration of Undiscovered Reactivity Pathways

The reactivity of this compound is a completely unexplored domain. The presence of two distinct sulfur functionalities—a thiol (-SH) and a sulfide (B99878) (-S-isopropyl)—suggests a rich and complex chemical behavior. Future studies should investigate the selective reactivity of these two groups. For instance, the thiol group is expected to undergo reactions typical of arenethiols, such as oxidation to disulfides, alkylation, and participation in thiol-ene click reactions. The sulfide linkage, on the other hand, could be susceptible to oxidation to sulfoxides and sulfones, offering a pathway to a range of new derivatives with potentially interesting properties. A systematic investigation of its reactivity with various electrophiles, nucleophiles, and oxidizing and reducing agents is essential to map its chemical landscape.

Advanced Characterization Techniques and Methodological Development

A complete structural and spectroscopic characterization of this compound is a fundamental prerequisite for any further research. While its basic molecular formula is known, detailed data from advanced analytical techniques are lacking. Future work must include a thorough characterization using:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the precise chemical environment of each atom in the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, aiding in structural confirmation.

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups, particularly the S-H and C-S bonds.

X-ray Crystallography: To determine the single-crystal structure, providing definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The development of specific analytical methods for the detection and quantification of this compound in various matrices would also be a valuable contribution.

Integration of Computational and Experimental Approaches

In the absence of extensive experimental data, computational chemistry can serve as a powerful predictive tool to guide future research. Density Functional Theory (DFT) calculations can be employed to:

Predict the ground-state geometry and electronic structure of the molecule.

Calculate its theoretical spectroscopic signatures (NMR, IR) to aid in the interpretation of experimental data.

Estimate its frontier molecular orbital energies (HOMO and LUMO) to understand its reactivity and kinetic stability.

Model its interaction with other molecules and surfaces.

A synergistic approach, where computational predictions are used to design experiments and experimental results are used to validate and refine computational models, will be crucial for an efficient and in-depth understanding of this compound.

Emerging Applications in Advanced Materials

The unique combination of a reactive thiol and a stable sulfide group within an aromatic framework suggests that this compound could be a valuable building block for advanced materials. Potential areas of application to be explored include:

Self-Assembled Monolayers (SAMs): The thiol group can anchor the molecule onto gold and other metal surfaces, while the isopropylsulfanyl group can be used to tune the surface properties. This could have applications in electronics, sensors, and corrosion inhibition.

Polymers and Dendrimers: The difunctional nature of the molecule allows it to be incorporated into polymeric structures, potentially leading to materials with novel optical, electronic, or mechanical properties.

Nanoparticle Functionalization: It could serve as a ligand for the surface modification of nanoparticles, enhancing their stability and imparting specific functionalities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.